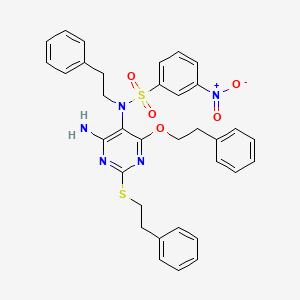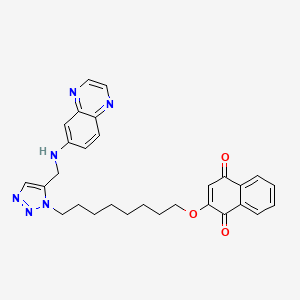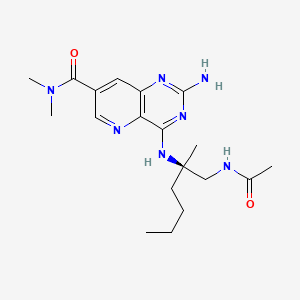
PROTAC BRD4 Degrader-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-25 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade specific proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
Vorbereitungsmethoden
The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
Synthesis of the BRD4-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The BRD4-binding ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .
Analyse Chemischer Reaktionen
PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ligase, leading to the degradation of BRD4 via the proteasome.
Binding interactions: The BRD4-binding ligand interacts with the bromodomains of BRD4, while the E3 ligase ligand interacts with the E3 ligase.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to BRD4.
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to BRD4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-25 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of BRD4 in various cancers and to develop potential therapeutic strategies.
Gene regulation studies: Researchers use the compound to investigate the role of BRD4 in regulating gene expression.
Drug discovery: This compound serves as a tool for identifying new drug targets and developing novel therapeutic agents.
Biomolecular condensates: The compound is used to study the formation and function of biomolecular condensates in cells.
Wirkmechanismus
PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD4 Degrader-25 is unique in its ability to selectively degrade BRD4, compared to other similar compounds such as:
ARV-825: Another BRD4 degrader that also targets BRD3 and BRD2.
dBET1: A PROTAC that targets BET proteins but has a different chemical structure and mechanism of action.
OTX015: A small molecule inhibitor of BET proteins that does not induce degradation.
This compound stands out due to its high selectivity for BRD4 and its ability to induce rapid and efficient degradation of the target protein .
Eigenschaften
Molekularformel |
C34H30FN9O2S |
|---|---|
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1 |
InChI-Schlüssel |
GNAZHLWOOVUAFO-MHZLTWQESA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)






![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)



![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
